molecular formula C12H32HfN4 B1587031 Tetrakis(ethylmethylamido)hafnium(IV) CAS No. 352535-01-4

Tetrakis(ethylmethylamido)hafnium(IV)

Katalognummer B1587031
CAS-Nummer: 352535-01-4
Molekulargewicht: 410.9 g/mol
InChI-Schlüssel: NPEOKFBCHNGLJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tetrakis(ethylmethylamido)hafnium(IV) (TEMAH) is a colorless liquid that is sensitive to water and air. It freezes at -50 °C and boils around 78 °C at 0.1 Torr . TEMAH is commonly used as a precursor for atomic layer deposition (ALD) of hafnium oxide (HfO₂) thin films. Due to HfO₂’s high dielectric constant (16-25), it serves as a dielectric film in semiconductor fabrication. Notably, TEMAH’s adsorption is self-limiting on various substrates, including glass, indium-tin oxide (ITO), and Si (100) .


Synthesis Analysis

  • After completion, the solvent is removed, and the tetrakis(ethylmethylamino)hafnium compound is collected .

Molecular Structure Analysis

TEMAH has the linear formula [ (CH₃) (C₂H₅)N]₄Hf, with a molecular weight of 410.90 g/mol .


Chemical Reactions Analysis

TEMAH serves as a precursor for ALD of HfO₂ thin films. Its reactivity with water and ozone makes it ideal for ALD, and its self-limiting adsorption simplifies film growth on various substrates .


Physical And Chemical Properties Analysis

  • Sensitive to water and air

Wissenschaftliche Forschungsanwendungen

Atomic Layer Deposition (ALD) of HfO2 Thin Films

Tetrakis(ethylmethylamino)hafnium (TEMAHf) is extensively used in the ALD process to create high-quality HfO2 thin films. These films are crucial for semiconductor device fabrication due to their high dielectric constant and thermal stability . The compound’s ability to form a monolayer on silicon surfaces at different rates depending on surface termination (H- or OH-) is a significant aspect of its application in creating uniform and defect-free layers .

Gate Dielectric in MOSFET Technology

The semiconductor industry has seen TEMAHf as a potential candidate for replacing silicon dioxide as the gate dielectric in metal-oxide-semiconductor field-effect transistors (MOSFETs). Its high dielectric constant allows for the continued miniaturization of electronic components while maintaining electrical performance .

Ferroelectric Hafnium Zirconium Oxide Synthesis

TEMAHf serves as a precursor in synthesizing ferroelectric hafnium zirconium oxide (HfZrO2), which is used in non-volatile memory devices. This application leverages the compound’s reactivity to form thin films with desirable ferroelectric properties .

Hafnium Nitride (Hf3N4) Film Deposition

Researchers have utilized TEMAHf in the deposition of hafnium nitride (Hf3N4) films. These films are noted for their high hardness and potential use in protective coatings. The ALD process involving TEMAHf and ammonia enables the creation of these thin films .

Surface Functionalization for Organic Light Emitting Diodes (OLEDs)

The surface treatment of indium tin oxide (ITO) in OLEDs with TEMAHf has been explored to improve the performance of these devices. The compound’s application in atomic layer deposition with O2 precursors helps enhance the interface between the organic and inorganic layers in OLEDs .

Initial Growth Mechanism Study in Dynamic Random Access Memory (DRAM) Devices

TEMAHf’s role in the initial growth mechanism of atomic layer deposited HfO2 thin films is critical for the development of DRAM devices. Understanding this mechanism helps in scaling down the size of DRAM devices while ensuring their performance and longevity .

Wirkmechanismus

Safety and Hazards

TEMAH is flammable, emits flammable gases when in contact with water, and can cause skin and eye burns. Proper precautions should be taken during handling .

Zukünftige Richtungen

TEMAH continues to be a valuable precursor for advanced semiconductor fabrication, especially in the development of high-k dielectric materials. Researchers may explore its applications in novel materials and deposition techniques .

Eigenschaften

IUPAC Name

ethyl(methyl)azanide;hafnium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H8N.Hf/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEOKFBCHNGLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32HfN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine, N-methyl-, hafnium(4+) salt (4:1)

CAS RN

352535-01-4
Record name Ethanamine, N-methyl-, hafnium(4+) salt (4:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hafnium tetrakis[ethyl(methyl)azanide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of the oxidant in ALD processes involving Tetrakis(ethylmethylamino)hafnium?

A1: The choice of oxidant significantly influences film quality and impurity levels. Studies comparing water (H2O) and ozone (O3) as oxidants demonstrate that hydrolysis with H2O is more effective in removing ligands from Tetrakis(ethylmethylamino)hafnium and trimethylaluminum, resulting in lower carbon impurities and superior field-effect transistor performance compared to O3-based processes []. Additionally, the use of oxygen plasma with Tetrakis(ethylmethylamino)hafnium leads to lower carbon contamination in hafnium oxide films compared to conventional ALD [].

Q2: How does Tetrakis(ethylmethylamino)hafnium contribute to the growth of hafnium oxide thin films?

A2: In ALD, Tetrakis(ethylmethylamino)hafnium serves as the hafnium source, reacting with an oxidant like water or ozone in a cyclical process. During the Tetrakis(ethylmethylamino)hafnium pulse, the precursor molecules adsorb onto the substrate surface. The subsequent oxidant pulse then reacts with the adsorbed precursor, forming hafnium oxide and volatile byproducts. This self-limiting reaction ensures precise control over film thickness at the atomic layer level [, , ].

Q3: Can you elaborate on the byproducts formed during the ALD process using Tetrakis(ethylmethylamino)hafnium and ozone?

A3: In situ studies using mass spectrometry have shed light on the byproducts generated during this ALD process. Besides the expected carbon dioxide (CO2) and methane (CH4), water (H2O) is also detected as a byproduct []. Additionally, the ozone pulse leaves behind chemisorbed active oxygen and hydroxyl (-OH) groups on the surface. These groups then react with the Tetrakis(ethylmethylamino)hafnium during the subsequent precursor pulse, leading to the release of water, carbon dioxide, and ethylmethylamine (HNEtMe) [].

Q4: What is the impact of incorporating lanthanum into hafnium oxide films using Tetrakis(ethylmethylamino)hafnium?

A4: Introducing lanthanum into hafnium oxide films using a combination of Tetrakis(ethylmethylamino)hafnium and tris(ethylcyclopentadienyl)lanthanum(III) precursors and oxygen plasma as the reactant gas has demonstrated promising results []. The resulting lanthanum hafnium oxide (LHO) films exhibit a crystalline structure at deposition temperatures as low as 400°C []. Furthermore, rapid thermal annealing of these LHO films leads to significant enhancements in electrical properties, including a shift in the flat-band voltage towards ideal values and a reduction in leakage current density [].

Q5: What is the molecular formula and weight of Tetrakis(ethylmethylamino)hafnium?

A5: The molecular formula for Tetrakis(ethylmethylamino)hafnium is Hf(NEtMe)4, where Et represents an ethyl group (C2H5) and Me represents a methyl group (CH3). Its molecular weight is 427.05 g/mol.

Q6: How does the performance of Tetrakis(ethylmethylamino)hafnium compare to other hafnium precursors in terms of film purity and deposition rate?

A6: Compared to hafnium t-butoxide, Tetrakis(ethylmethylamino)hafnium demonstrates superior performance in ALD processes, yielding hafnium oxide films with higher purity, faster deposition rates, and enhanced electrical properties []. This makes it a preferred choice for high-κ dielectric applications.

Q7: What challenges arise from the thermal stability of Tetrakis(ethylmethylamino)hafnium in ALD processes?

A7: While Tetrakis(ethylmethylamino)hafnium is a widely used precursor for hafnium oxide ALD, its moderate thermal stability can pose challenges []. Elevated temperatures during precursor delivery and deposition can lead to precursor decomposition, potentially causing issues like vaporizer clogging and limiting the process temperature window []. This has motivated research into alternative hafnium precursors with higher thermal stability.

Q8: What are some alternative hafnium precursors considered for ALD to address the thermal stability limitations of Tetrakis(ethylmethylamino)hafnium?

A8: Researchers are exploring various alternatives to overcome these limitations, including:

  • Hafnocenes: Compounds like dimethyl bis(ethylcyclopentadienyl)hafnium [Hf(EtCp)2Me2] and dimethyl bis(methylcyclopentadienyl)hafnium [Hf(MeCp)2Me2] offer improved thermal stability and promising ALD performance at higher temperatures (350-400°C) [].
  • Other Hafnium Precursors: Alongside hafnocenes, other potential candidates include hafnium halides, alkoxides, β-diketonates, and tetranitrates. Each of these families possesses unique properties that could be advantageous for specific ALD applications [].

Q9: How does the deposition temperature affect the properties of hafnium oxide films grown using Tetrakis(ethylmethylamino)hafnium?

A9: The deposition temperature significantly influences the structural and electrical properties of the resulting hafnium oxide films [, , ]. Lower temperatures (< 250°C) typically yield amorphous films, while higher temperatures (> 250°C) promote crystallization into different phases, impacting the film's dielectric constant, leakage current, and interface quality [, ]. Optimizing the deposition temperature is crucial for achieving the desired film characteristics for specific applications.

Q10: What are the key research areas focusing on the use of Tetrakis(ethylmethylamino)hafnium in ALD?

A10: Current research highlights several key areas:

    Q11: What are the implications of using different surface treatments on silicon substrates before the deposition of hafnium oxide using Tetrakis(ethylmethylamino)hafnium?

    A11: Surface treatments play a crucial role in the initial growth stages of hafnium oxide films deposited using Tetrakis(ethylmethylamino)hafnium [, ]. For instance, on H-terminated silicon surfaces, a specific number of ALD cycles are required to achieve a stable interface composition and prevent significant SiO2 formation, as evidenced by in-situ infrared spectroscopy [, ]. This highlights the importance of carefully considering surface preparation methods to achieve the desired film properties and interface characteristics.

    Q12: What analytical techniques are commonly employed to study Tetrakis(ethylmethylamino)hafnium and the resulting hafnium oxide films?

    A12: Researchers utilize a range of analytical techniques, including:

    • In situ monitoring: Techniques like mass spectrometry and infrared spectroscopy provide real-time insights into the chemical reactions and species present during the ALD process [, , , ].
    • Structural characterization: Methods like X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray reflectivity are used to analyze the crystallinity, morphology, and thickness of the deposited films [, , ].
    • Compositional analysis: Techniques like X-ray photoelectron spectroscopy (XPS), Rutherford backscattering spectrometry (RBS), and time-of-flight secondary ion mass spectrometry (TOF-SIMS) help determine the elemental composition and impurity levels in the films [, , ].
    • Electrical characterization: Measuring parameters like dielectric constant, leakage current, breakdown voltage, and interface trap density using techniques like capacitance-voltage (C-V) and current-voltage (I-V) measurements provides insights into the electrical properties of the films and their suitability for device applications [, , ].

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